Thalidomide-O-acetamido-C4-Br is a derivative of thalidomide, which has garnered attention for its potential therapeutic applications. Originally developed as a sedative, thalidomide was withdrawn due to its severe teratogenic effects but has been repurposed for treating conditions like multiple myeloma and leprosy. The compound features an acetamido group and a bromine atom at the C4 position, enhancing its efficacy while aiming to mitigate side effects associated with traditional thalidomide derivatives. This compound is particularly noted for its role in PROTAC (PROteolysis TArgeting Chimeras) technology, which targets specific proteins for degradation .
Thalidomide-O-acetamido-C4-Br is classified as a small molecule and is part of the thalidomide family, which includes other derivatives such as lenalidomide and pomalidomide. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 466.288 Da . The compound is synthesized from thalidomide using specific chemical modifications, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The synthesis of Thalidomide-O-acetamido-C4-Br involves several key steps:
The synthesis typically requires organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Each step must be carefully controlled to ensure high yields and purity of the final product.
Thalidomide-O-acetamido-C4-Br has a complex molecular structure that can be represented by its SMILES notation: BrCCCCNC(=O)COC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1
. The compound exhibits chirality due to the presence of multiple stereocenters, influencing its biological activity .
The presence of the bromine atom at the C4 position distinguishes this compound from other thalidomide derivatives, potentially enhancing its binding affinity to target proteins.
Thalidomide-O-acetamido-C4-Br can participate in various chemical reactions:
Common reaction conditions include the use of organic solvents and controlled temperatures to facilitate these transformations.
The mechanism of action for Thalidomide-O-acetamido-C4-Br involves its interaction with cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. Upon binding to cereblon, the compound facilitates the recruitment of non-native substrates, leading to their ubiquitination and subsequent degradation by the proteasome. This process modulates various cellular pathways, contributing to its therapeutic effects in diseases such as cancer and autoimmune disorders .
Thalidomide-O-acetamido-C4-Br has several scientific uses:
This compound exemplifies how structural modifications can enhance therapeutic efficacy while aiming to minimize adverse effects associated with traditional thalidomide derivatives.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3